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Compound of Interest

Compound Name: 1-(2-Ethoxyethyl)-1,4-diazepane

Cat. No.: B3081037

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 1-
(2-Ethoxyethyl)-1,4-diazepane. Due to the limited availability of direct experimental spectra for
this specific molecule in publicly accessible databases, this document focuses on predicted
data and information from closely related analogs. The provided information is intended to
serve as a foundational reference for researchers engaged in the synthesis, characterization,
and application of this and similar chemical entities.

Chemical Structure and Properties

1-(2-Ethoxyethyl)-1,4-diazepane is a substituted diazepane derivative. The core structure
consists of a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1
and 4, with a 2-ethoxyethyl group attached to one of the nitrogen atoms.

Property Value

Molecular Formula CoH20N20

Molecular Weight 172.27 g/mol

IUPAC Name 1-(2-ethoxyethyl)-1,4-diazepane

Predicted Spectroscopic Data
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In the absence of direct experimental data, computational predictions can offer valuable
insights into the expected spectroscopic characteristics of 1-(2-Ethoxyethyl)-1,4-diazepane.

Mass Spectrometry (MS)

Predictive models for a close analog, 1-(2-methoxyethyl)-1,4-diazepane, suggest the following
potential adducts in mass spectrometry analysis. These can serve as a reference for
interpreting the mass spectrum of the ethoxy analog.

Adduct Predicted m/z
[M+H]* 159.14918
[M+Na]* 181.13112
[M-H]~ 157.13462
[M+NHa]* 176.17572
[M+K]* 197.10506
[M]* 158.14135

Data based on the predicted values for 1-(2-methoxyethyl)-1,4-diazepane.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of 1-(2-
Ethoxyethyl)-1,4-diazepane are not available, general methodologies for the characterization
of similar organic molecules are well-established.

General Synthesis Workflow

The synthesis of substituted diazepanes often involves the reaction of a suitable diamine with
an appropriate electrophile. A potential synthetic route to 1-(2-Ethoxyethyl)-1,4-diazepane
could involve the N-alkylation of 1,4-diazepane (homopiperazine) with 2-bromoethyl ethyl ether.
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Caption: General synthetic workflow for 1-(2-Ethoxyethyl)-1,4-diazepane.

Spectroscopic Analysis Workflow

Following synthesis and purification, the compound would typically be subjected to a series of
spectroscopic analyses to confirm its identity and purity.
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Caption: Standard workflow for spectroscopic analysis of a synthesized compound.

Conclusion

The data presented in this guide are based on predictions and information from closely related
compounds due to the current lack of direct experimental spectroscopic data for 1-(2-
Ethoxyethyl)-1,4-diazepane in the public domain. Researchers working with this compound
are encouraged to perform full spectroscopic characterization (NMR, IR, MS) to establish a
definitive analytical profile. The provided information and workflows serve as a preliminary
resource to guide synthetic and analytical efforts.

« To cite this document: BenchChem. [Spectroscopic Analysis of 1-(2-Ethoxyethyl)-1,4-
diazepane: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3081037#spectroscopic-data-nmr-ir-ms-of-1-2-
ethoxyethyl-1-4-diazepane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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